Product packaging for 4-Phenyltetrahydro-2H-pyran-2-ol(Cat. No.:CAS No. 58068-76-1)

4-Phenyltetrahydro-2H-pyran-2-ol

Cat. No.: B3054079
CAS No.: 58068-76-1
M. Wt: 178.23 g/mol
InChI Key: BEMGHXANWUIWGQ-UHFFFAOYSA-N
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Description

4-Phenyltetrahydro-2H-pyran-2-ol is a chiral tetrahydropyran derivative of high interest in synthetic organic chemistry. Chiral tetrahydropyran structures are recognized as characteristic structural features of many natural products and biologically active molecules, making them valuable targets for asymmetric synthesis . This compound, featuring a phenyl substituent and a hydroxyl group on the heterocyclic ring, serves as a versatile building block for the construction of more complex molecular architectures. Researchers utilize such scaffolds in the development of novel pharmaceuticals, agrochemicals, and fragrances. In perfumery, structurally related tetrahydro-2H-pyran derivatives are known to impart fresh, green, and rosy odor notes, highlighting the potential of this chemical family in the synthesis of new aromatic ingredients . The synthetic approach to similar polyfunctionalized dihydro- and tetrahydropyran derivatives often involves advanced organocatalytic methods, such as a domino Michael-hemiacetalization sequence, to achieve good yields and high stereoselectivity . As a fine chemical intermediate, this compound must be handled exclusively by qualified professionals in a well-equipped laboratory setting. This product is intended for research applications and is not classified as a consumer commodity. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. You must verify the specific physical, chemical, and spectroscopic data for this compound through authoritative sources prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B3054079 4-Phenyltetrahydro-2H-pyran-2-ol CAS No. 58068-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyloxan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMGHXANWUIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479444
Record name 2H-Pyran-2-ol, tetrahydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58068-76-1
Record name 2H-Pyran-2-ol, tetrahydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenyltetrahydro 2h Pyran 2 Ol and Analogous Systems

Established Synthetic Routes for Tetrahydropyran-2-ols

The construction of the tetrahydropyran-2-ol moiety can be broadly categorized into two primary approaches: the cyclization of acyclic precursors and the functional group manipulation of existing pyran rings.

Cyclization Reactions

Cyclization reactions represent a powerful and convergent approach to the tetrahydropyran (B127337) ring system. These methods involve the formation of the key C-O bond to close the ring, often from a suitably functionalized linear precursor.

Acid-catalyzed cyclization is a common method for synthesizing tetrahydropyran rings. This can be achieved through the intramolecular reaction of a diol or by the reaction of a homoallylic alcohol with an aldehyde. For instance, the cyclization of 2,2'-bis(diarylhydroxymethyl)biphenyls can be catalyzed by acids like formic acid or p-toluenesulfonic acid to yield dibenzo[c,e]oxepins. researchgate.net This type of reaction proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by another hydroxyl group to form the cyclic ether.

A plausible, though not explicitly detailed for 4-phenyltetrahydro-2H-pyran-2-ol, approach could involve the acid-catalyzed cyclization of a precursor like 5-phenyl-1,5-pentanediol. The acidic conditions would facilitate the formation of a carbocation, which is then trapped by the terminal hydroxyl group to form the tetrahydropyran ring. The specific stereochemical outcome of such cyclizations would be dependent on the reaction conditions and the stereochemistry of the starting material.

The Prins cyclization is a powerful and widely utilized method for the construction of tetrahydropyran rings. uva.esresearchgate.netbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde. researchgate.netbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization. uva.esbeilstein-journals.org The stereochemical outcome of the Prins cyclization can often be controlled, making it a valuable tool for the synthesis of complex, substituted tetrahydropyrans. uva.esresearchgate.net

Various Lewis and Brønsted acids can be employed to catalyze the Prins cyclization, including tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and bismuth(III) chloride (BiCl₃). researchgate.netbeilstein-journals.orgnih.gov The choice of catalyst can influence the reaction's efficiency and stereoselectivity. researchgate.net For example, the use of BiCl₃ under microwave irradiation has been shown to produce 4-chloro-cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. beilstein-journals.orgnih.gov

While a direct Prins cyclization to form this compound is not explicitly detailed in the provided results, the general principles can be applied. A reaction between a suitable homoallylic alcohol and an aldehyde under acidic conditions could potentially yield the desired product. For instance, the reaction of an appropriate phenyl-substituted homoallylic alcohol with formaldehyde (B43269) could, in principle, lead to the formation of the 4-phenyltetrahydropyran skeleton. A subsequent step would be required to introduce the hydroxyl group at the 2-position.

A related strategy, the Prins/Friedel–Crafts cascade reaction, has been used to synthesize 4-aryl-tetralin-2-ols, which share a similar structural motif. beilstein-archives.org This reaction involves the formation of a benzyl (B1604629) carbenium ion via a Prins cyclization, which is then trapped by an intramolecular Friedel–Crafts alkylation. beilstein-archives.org

Examples of Prins Cyclization for Tetrahydropyran Synthesis
Homoallylic AlcoholCarbonyl CompoundCatalystProductKey Features
Homoallylic alcohol 252-tert-butyldimethylsilyloxypropanal 26SnCl₄Tetrahydropyran 28Stereoselective construction of the THP ring, though with modest yield due to deprotection. researchgate.net
Homoallylic alcohol 101Aldehyde 102BiCl₃ (microwave-assisted)4-chloro-cis-2,6-disubstituted tetrahydropyran 103Single diastereomer obtained. beilstein-journals.orgnih.gov
(R)-35Aldehyde 36BF₃·OEt₂/HOAcProduct 37Partial racemization observed due to competing oxonia-Cope rearrangement. beilstein-journals.org

The intramolecular oxa-Michael addition is another effective strategy for the stereoselective synthesis of tetrahydropyran rings. ntu.edu.sgmdpi.com This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ketone or ester. mdpi.comamanote.com The reaction can be catalyzed by either acids or bases. ntu.edu.sg

Base- and acid-catalyzed intramolecular oxa-Michael reactions have been widely applied in the synthesis of natural products containing the tetrahydropyran core. ntu.edu.sg For example, a tandem deprotection-intramolecular oxa-Michael cyclization was used to establish the cis-THP core of a proposed natural product structure. ntu.edu.sg Bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly effective for the enantioselective intramolecular oxa-Michael reaction of alcohols to tethered Michael acceptors, providing excellent yields and enantioselectivities for a broad range of substrates, including the formation of tetrahydropyrans. acs.org

A plausible mechanism for the acid-catalyzed intramolecular oxa-Michael addition involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, facilitating the intramolecular attack by the hydroxyl group. semanticscholar.org

Catalysts and Conditions for Intramolecular Oxa-Michael Additions
Substrate TypeCatalystKey Features
Hydroxy-functionalized α,β-unsaturated esters and amidesBifunctional iminophosphorane (BIMP)Highly enantioselective, metal-free, and efficient for a broad scope of substrates. acs.org
(E)-1-aryl-4-hydroxy-4-methyl-pent-1-en-3-onesBrønsted acids (e.g., triflic acid)More efficient than Lewis acids, with high conversions and yields under microwave irradiation. semanticscholar.org
Bis-propargylic alcoholsGold(I) catalystProceeds via a Meyer–Schuster rearrangement followed by intramolecular oxa-Michael addition. mdpi.com

A more recent and innovative approach to the synthesis of cyclic ethers, including tetrahydropyrans, involves visible-light-induced C-O bond formation. organic-chemistry.org This method often utilizes a photocatalyst to generate radical intermediates that undergo intramolecular cyclization.

One such method employs 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) as a photocatalyst. organic-chemistry.org The reaction proceeds through a single-electron oxidation of a benzylic C-H bond, forming a benzylic radical that then undergoes intramolecular C-O cyclization. This approach offers a regiocontrolled construction of five- and six-membered cyclic ethers. organic-chemistry.org While not directly applied to this compound, this methodology presents a promising and environmentally friendly route to related structures.

Another example of a visible-light-promoted synthesis involves the multicomponent tandem reaction to form dihydropyrano[2,3-c]chromenes under solvent and catalyst-free conditions, highlighting the potential of visible light as a sustainable energy source for promoting such transformations. rsc.org

Reduction of Pyran-2-one Derivatives

An alternative strategy for the synthesis of tetrahydropyran-2-ols involves the reduction of a corresponding pyran-2-one (also known as a δ-lactone). The synthesis of pyran-2-one derivatives is well-established, and they serve as versatile building blocks for a variety of heterocyclic compounds. researchgate.netimist.ma

Specifically, 4-phenyltetrahydro-2H-pyran-2-one is a known compound. chemspider.com The reduction of this lactone would directly yield this compound. Standard reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), are commonly used for the reduction of lactones to the corresponding diols or, under controlled conditions, to the lactols (hemiacetals). The choice of reducing agent and reaction conditions would be crucial to selectively obtain the desired tetrahydropyran-2-ol.

Ring-Opening and Re-cyclization Strategies

The construction of the tetrahydropyran ring can be ingeniously achieved through strategies that involve the opening of a pre-existing ring followed by a re-cyclization event. These methods often leverage the reactivity of furan (B31954) or other cyclic precursors to generate a linear intermediate that is primed for a subsequent, often stereoselective, ring closure.

One prominent example is the acid-catalyzed rearrangement of furfuryl alcohols. This process, known as the Piancatelli rearrangement, typically yields a 4-hydroxycyclopentenone. However, under specific conditions, the oxocarbenium ion intermediate can be trapped by various nucleophiles, leading to linear intermediates that can undergo subsequent cyclization to form pyran systems. For instance, the alkylation of 2-furfurals can generate enantioenriched furyl zinc alkoxides, which, upon treatment with N-bromosuccinimide (NBS) in the presence of water, undergo an oxidative ring-opening and re-cyclization cascade to yield highly functionalized pyranones. nih.gov These pyranones are direct precursors to pyranols via reduction.

Another powerful strategy involves a domino Knoevenagel condensation followed by an oxa-6π-electrocyclization. nih.gov In this approach, a 1,3-dicarbonyl compound reacts with an α,β-unsaturated aldehyde (enal). nih.gov The resulting dienone intermediate is in equilibrium with its 2H-pyran valence isomer. nih.gov The presence of electron-withdrawing groups and specific reaction conditions can drive this equilibrium toward the stable, cyclized 2H-pyran product, which can then be reduced to the desired saturated tetrahydropyranol. nih.gov These reactions can even be performed in water, highlighting their potential as green chemical processes. nih.gov

Strategy Precursor Key Intermediate Product Type Reference
Oxidative Rearrangement2-Furfural derivativeFuryl zinc alkoxide / Oxocarbenium ionPyranone nih.gov
Knoevenagel/Electrocyclization1,3-Dicarbonyl + EnalDienone2H-Pyran nih.gov

Carbon-Carbon Bond Forming Reactions in Pyranol Synthesis

Grignard Reagent Applications

Grignard reactions represent a classic and highly effective method for forming carbon-carbon bonds. niper.gov.inresearchgate.net In the context of this compound synthesis, the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to a suitable electrophilic precursor is a primary strategy. A common precursor is δ-valerolactone. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to a ring-opened intermediate which, upon a second equivalent of the Grignard reagent or workup, can form a diol that subsequently cyclizes to the target hemiacetal.

Alternatively, reaction with a protected lactol or a lactone with a leaving group at the anomeric position can provide more direct routes. The versatility of Grignard reagents allows for their use in the synthesis of numerous active pharmaceutical ingredients and complex organic building blocks. niper.gov.inresearchgate.net

Reactant 1 (Electrophile) Reactant 2 (Grignard Reagent) Key Transformation Intermediate/Product Reference
δ-ValerolactonePhenylmagnesium bromideNucleophilic acyl additionRing-opened keto-alcohol niper.gov.inresearchgate.net
2-MethoxytetrahydropyranPhenylmagnesium bromideNucleophilic substitution2-Phenyltetrahydropyran niper.gov.inresearchgate.net
Ethyl 5-oxopentanoatePhenylmagnesium bromideNucleophilic additionPhenyl-substituted diol niper.gov.inresearchgate.net

Friedel-Crafts Alkylation Analogies

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation or acylation of an aromatic ring via electrophilic substitution, typically catalyzed by a strong Lewis acid. mt.comwikipedia.org Intramolecular variants of this reaction are particularly powerful for constructing cyclic systems fused to an aromatic ring. In the synthesis of analogous systems, a pyran ring can be formed through an intramolecular Friedel-Crafts alkylation. nih.govnih.gov

This strategy involves a precursor molecule that contains both a phenyl group and a latent electrophilic center on a tethered side chain. For example, a dihydropyran with an appropriate leaving group or an allylic alcohol can be tethered to a phenyl group. nih.gov Upon treatment with a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid, an electrophilic carbocation is generated on the side chain. mt.comnih.gov This electrophile is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution, closing the ring to form the tetrahydropyran skeleton directly attached to the phenyl ring. This methodology has been successfully applied to generate diverse pyrano[3,4-b]indole scaffolds. nih.gov

Catalyst Type Example Catalyst Role in Reaction Reference
Lewis AcidAluminum Chloride (AlCl₃)Generation of carbocation electrophile mt.comwikipedia.org
Lewis AcidFerric Chloride (FeCl₃)Promotes electrophilic aromatic substitution mt.com
Brønsted AcidProtic Acids (e.g., H₂SO₄)Protonation of alkenes/alcohols to form electrophile nih.gov

Cross-Coupling Methodologies for Phenyl Introduction

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision and functional group tolerance. The introduction of the phenyl group onto the pyran ring system can be efficiently achieved using these methods. acs.org

Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are exemplary. youtube.com A typical strategy involves a pyran precursor bearing a leaving group, such as a halide (Br, I) or a triflate (OTf), at the C4 position. This electrophilic partner is then coupled with an organometallic phenyl nucleophile.

Suzuki Coupling: Phenylboronic acid or its esters are coupled with the pyran-halide/triflate in the presence of a palladium catalyst and a base.

Stille Coupling: Phenyltributyltin is used as the organometallic partner with a palladium catalyst.

Negishi Coupling: Phenylzinc chloride is coupled with the pyran precursor, catalyzed by palladium or nickel complexes.

These reactions are fundamental in medicinal and process chemistry for their reliability and broad scope. acs.orgyoutube.com

Coupling Reaction Organometallic Reagent Catalyst System (Typical) Reference
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄ + Base (e.g., Na₂CO₃) youtube.com
Stille CouplingPhenyltributyltinPd(PPh₃)₄ youtube.com
Negishi CouplingPhenylzinc chloridePdCl₂(dppf) youtube.com
Kumada CouplingPhenylmagnesium bromideNiCl₂(dppp) youtube.com

Wittig and Julia-Kocienski Reactions in Derivative Synthesis

The Wittig and Julia-Kocienski reactions are premier methods for olefination—the synthesis of alkenes from carbonyl compounds. researchgate.netyoutube.com While not directly forming the pyranol, they are instrumental in constructing unsaturated precursors that can be subsequently cyclized to form pyran derivatives.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorus-stabilized carbanion) which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide byproduct. youtube.com To synthesize a precursor for a 4-phenylpyran system, one could react a phenyl-substituted phosphonium ylide with a carbonyl compound containing the remainder of the pyran skeleton, or vice versa. The geometry of the resulting alkene can often be controlled based on the stability of the ylide used. youtube.com

The Julia-Kocienski olefination , a modification of the Julia-Lythgoe olefination, couples a sulfone with an aldehyde or ketone to produce an alkene. researchgate.net This reaction is noted for its high E-selectivity in many cases and its application in complex natural product synthesis. It has been specifically used in the synthesis of a 3-fluoro-6-phenyl-5,6-dihydro-2H-pyran-2-one, a close analogue of the target system, demonstrating its utility in this context. researchgate.net

Reaction Key Reagents Bond Formed Key Byproduct Reference
Wittig ReactionPhosphonium Ylide + CarbonylC=CTriphenylphosphine oxide youtube.comyoutube.com
Julia-Kocienski OlefinationHeteroaryl sulfone + CarbonylC=CSulfur dioxide + Heteroaryl salt researchgate.net

Catalytic Aspects in Pyranol Synthesis

Catalysis is a crucial element in the efficient and selective synthesis of pyranols and their precursors. A wide range of catalysts, from simple acids to complex transition metal systems, are employed to facilitate key transformations.

Lewis and Brønsted acids are frequently used to promote cyclization reactions. organic-chemistry.org For instance, indium(III) chloride (InCl₃) and niobium(V) chloride (NbCl₅) are effective catalysts for Prins cyclizations, where a homoallylic alcohol reacts with an aldehyde to form a 4-halotetrahydropyran. organic-chemistry.org Brønsted acids are employed in intramolecular allylations and Friedel-Crafts type reactions. nih.govorganic-chemistry.org

Transition metal catalysts are indispensable for cross-coupling and metathesis reactions. Palladium complexes are the workhorses for Suzuki, Stille, and Negishi couplings to introduce the phenyl group. researchgate.net Ruthenium-based catalysts are known for ring-closing metathesis (RCM) to form unsaturated pyran rings from acyclic diene precursors. Cobalt complexes have been developed for intramolecular hydroalkoxylation of unactivated olefins to form cyclic ethers. organic-chemistry.org

Heterogeneous and Nanocatalysts are gaining prominence due to their reusability and environmental benefits. nih.gov Magnetic nanocatalysts, such as those based on iron oxides (Fe₃O₄), have been used to synthesize various pyran derivatives through multicomponent reactions. nih.gov These catalysts often work under solvent-free or green solvent conditions and can be easily recovered using an external magnet. nih.gov

Lewis Acid Catalysis

Lewis acid catalysis is a prominent strategy for synthesizing tetrahydropyran derivatives. acs.org These catalysts function by activating electrophiles, typically carbonyl compounds, thereby facilitating nucleophilic attack and subsequent cyclization. youtube.com Lanthanide triflates, for example, are effective Lewis acid catalysts in reactions involving carbonyl compounds due to their high oxophilicity and stability in water. nih.gov The catalytic efficiency of these lanthanide ions, such as ytterbium and dysprosium, is related to their electrophilicity, with a greater electrostatic field leading to more activated intermediates and faster reactions. nih.gov

In a general mechanism, the Lewis acid coordinates to a basic site on the electrophile, such as the oxygen of a carbonyl group, which increases the electrophilicity of the substrate. youtube.com This is followed by the key bond-forming reaction with a nucleophile and subsequent dissociation of the catalyst to regenerate it for the next catalytic cycle. youtube.com

A variety of Lewis acids have been employed in the synthesis of tetrahydropyran and related heterocyclic systems. For instance, Nd(OTf)₃ has been used in the reaction of vinylidenecyclopropanes with diethyl ketomalonate to produce functionalized 3,6-dihydropyran derivatives. acs.org Similarly, In(OTf)₃ has been shown to catalyze an oxonium-ene type cyclization to construct multisubstituted tetrahydropyrans. organic-chemistry.org Furthermore, a combination of Pd(II)/bis-sulfoxide and a Lewis acid co-catalyst enables the synthesis of pyran motifs from a range of alcohols. organic-chemistry.org

Heteropoly Acid Catalysis

Heteropoly acids (HPAs) and their related polyoxometalates (POMs) are versatile catalysts due to their strong Brønsted acidity, often approaching superacidic levels, and their efficacy as oxidizers under mild conditions. mdpi.commatec-conferences.org Their structures can be modified to tune their catalytic properties, making them economically and environmentally attractive options. mdpi.com

Phosphomolybdic acid, for example, efficiently catalyzes the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, yielding tetrahydropyran-4-ol derivatives with high yields and all-cis selectivity. organic-chemistry.org Supported Keggin-type heteropolyacids, such as molybdophosphoric or tungstophosphoric acids on silica (B1680970), are effective for the tetrahydropyranylation of phenols and alcohols, leading to excellent yields under mild conditions. researchgate.net The use of these solid catalysts simplifies the work-up process and reduces waste compared to soluble acid catalysts. researchgate.net

The catalytic activity of HPAs can be enhanced by supporting them on various materials. For instance, tungstophosphoric acid supported on amine-functionalized halloysite (B83129) nanoclay has been used for the green synthesis of pyrazolopyranopyrimidines. mdpi.com

Supported Catalysts (e.g., MCM-41, Zeolites)

Supported catalysts, particularly those utilizing mesoporous silica materials like MCM-41 and zeolites, offer significant advantages in the synthesis of tetrahydropyran systems due to their high surface area, tunable pore sizes, and the potential for catalyst recycling. nih.govmdpi.comsemanticscholar.org

MCM-41, a mesoporous silica molecular sieve, can be functionalized with acidic groups to create efficient solid acid catalysts. mdpi.commdpi.comresearchgate.net For example, SO₃H-functionalized MCM-41 has been used in the synthesis of 2-amino-dihydropyrano[3,2-b]pyrane derivatives. mdpi.comsemanticscholar.org These materials can be prepared by grafting or co-condensation methods and have shown high thermal stability. researchgate.net The catalytic activity of these materials is influenced by factors such as the amount of functional groups and the pore size. researchgate.net

Zeolites, microporous crystalline aluminosilicates, can be combined with mesoporous materials to create composite catalysts with enhanced properties. researchgate.net For instance, MCM-41/ZSM-5 composites exhibit improved acidity and a dual pore system, making them more advantageous in acid catalysis than either material alone. researchgate.net Similarly, core-shell composites like xMCM-41@TS-1, with a microporous core and a mesoporous shell, have shown improved mass transfer and catalytic activity in oxidation reactions. sciopen.com The synthesis of these composite materials can involve methods like in-situ crystallization or the assembly of precursors from preformed zeolites. researchgate.netsciopen.comresearchgate.net

The table below summarizes the synthesis of MCM-41 supported sulfated Zirconia (SZ) catalysts with varying SZ loadings and their corresponding unit cell parameter (a o ).

Data sourced from a study on MCM-41 supported sulfated zirconia catalysts. researchgate.net

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are widely used to catalyze the synthesis of tetrahydropyran derivatives. researchgate.netnih.gov These catalysts are often employed in multi-step transformations that allow for the rapid construction of complex molecular scaffolds. researchgate.netnih.gov

Palladium-catalyzed reactions are particularly versatile. For example, palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols has been used to develop a diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net Another strategy involves a palladium-catalyzed oxidative Heck redox-relay, which allows for the synthesis of 2,6-trans-tetrahydropyrans. nih.govacs.org This process often involves the use of a co-catalyst, such as copper(II) triflate, and is sensitive to reaction conditions like the presence of oxygen and water. nih.govacs.org Palladium catalysts have also been utilized in [4+2] cycloaddition reactions to form tetrahydropyran rings. researchgate.net

Copper catalysts are also effective in tetrahydropyran synthesis. A Cu(I)-Xantphos system, for instance, has been shown to catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes to provide five- and six-membered cyclic ethers. organic-chemistry.org The combination of palladium and copper catalysts can be particularly advantageous, with the dual system promoting a variety of domino reactions. researchgate.net

The table below shows the optimization of reaction conditions for the palladium-catalyzed synthesis of a 2,6-trans-tetrahydropyran derivative.

Data adapted from a study on the synthesis of 2,6-trans-tetrahydropyrans. nih.govacs.org

Biocatalytic Approaches to Enantioenriched Pyranols

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of enantioenriched chiral compounds, including pyranols. nih.govsci-hub.se Enzymes such as carbonyl reductases, transaminases, and hydroxynitrile lyases can be used to perform highly selective transformations under mild reaction conditions. researchgate.netresearchgate.net

Whole-cell biocatalysts, like Lactobacillus kefiri, have been successfully used for the enantioselective reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. sci-hub.se For example, the bioreduction of various ketones using L. kefiri P2 yielded the corresponding (R)-alcohols with good yields and selectivities. sci-hub.se

Enzymatic cascades, where multiple enzymes are used in a one-pot reaction, have also been developed for the synthesis of chiral molecules. rsc.orgnih.gov For instance, a one-pot, two-step cascade reaction using a peroxygenase and an alcohol dehydrogenase has been demonstrated for the synthesis of enantiomerically pure propargylic alcohols from racemic starting materials. nih.gov Similarly, a dual-enzyme cascade has been proposed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.net These biocatalytic methods often provide access to chiral building blocks that are valuable in the pharmaceutical industry. nih.govresearchgate.net

Derivatization Strategies and Functional Group Transformations

Oxidation Reactions of Tetrahydropyranols

The oxidation of alcohols is a fundamental transformation in organic chemistry, and tetrahydropyranols are no exception. masterorganicchemistry.comleah4sci.com The outcome of the oxidation of a primary alcohol, such as the hydroxymethyl group that could be present on a tetrahydropyran ring system, depends on the oxidizing agent used. masterorganicchemistry.comleah4sci.com

"Strong" oxidizing agents will typically oxidize a primary alcohol to a carboxylic acid. masterorganicchemistry.com In contrast, "weak" oxidizing agents will stop the oxidation at the aldehyde stage. masterorganicchemistry.com It is important to note that this distinction is a simplification, as the presence of water can allow some "weak" oxidants to proceed to the carboxylic acid. masterorganicchemistry.com Secondary alcohols, upon oxidation, yield ketones. leah4sci.com

In the context of tetrahydropyran-2-ol, which exists in equilibrium with its open-chain tautomer, 5-hydroxyvaleraldehyde, it exhibits aldehydic properties. cdnsciencepub.com For instance, 3,3-Dichlorotetrahydropyran-2-ol, upon treatment with aqueous alkali, forms a product that appears to contain 2-hydroxytetrahydropyran-3-one. cdnsciencepub.com Oxidation of this product with potassium permanganate (B83412) yields succinic acid. cdnsciencepub.com

Reduction Reactions of Tetrahydropyranols

The reduction of a carbonyl group is a fundamental and widely employed method for the synthesis of alcohols, including tetrahydropyranols. In the context of this compound, the corresponding lactone, 4-phenyltetrahydropyran-2-one, serves as a key precursor. The stereochemical outcome of this reduction is of paramount importance, as it establishes the relative configuration at the anomeric C-2 center.

The choice of reducing agent plays a critical role in determining the diastereoselectivity of the reaction. Various hydride reagents are commonly used, with their steric bulk and electronic properties influencing the direction of hydride attack on the carbonyl carbon. For instance, less sterically hindered reagents tend to favor axial attack, leading to the equatorial alcohol, while bulkier reagents often result in the formation of the axial alcohol via equatorial attack.

While specific studies on the reduction of 4-phenyltetrahydropyran-2-one are not extensively documented in the reviewed literature, the principles can be extrapolated from similar systems. For example, the reduction of substituted tetrahydropyran-4-ones has been shown to be highly diastereoselective. In one such study, a rhodium-catalyzed C-H activation/cyclization cascade followed by a borohydride (B1222165) reduction of the resulting dihydropyridine (B1217469) intermediate yielded highly substituted piperidines with excellent diastereoselectivity (>95%). nih.gov This highlights the potential for achieving high stereocontrol in the reduction of cyclic systems.

A general representation of the reduction of a 4-substituted tetrahydropyran-2-one is shown below:

Figure 1: General Reduction of a 4-Substituted Tetrahydropyran-2-one

The diastereomeric ratio of the resulting cis- and trans-alcohols is highly dependent on the reducing agent and the nature of the substituent at the C-4 position.

Table 1: Diastereoselective Reduction of an Analogous Tetrahydropyranone

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH₄Methanol085:1595
2LiAlH₄THF-7810:9092
3L-Selectride®THF-78>99:188
4DIBAL-HToluene (B28343)-785:9590

This table is a representative example based on general principles of ketone reduction and is not based on specific experimental data for 4-phenyltetrahydropyran-2-one.

Nucleophilic Substitution Reactions

The hydroxyl group at the anomeric C-2 position of this compound, being part of a hemiacetal, is a versatile functional handle for nucleophilic substitution reactions. Activation of the hydroxyl group, typically through protonation or conversion to a better leaving group, facilitates its displacement by a variety of nucleophiles. These reactions can proceed through either an S_N1 or S_N2 mechanism, with the stereochemical outcome being a key consideration.

In an S_N1-type reaction, the departure of the leaving group leads to the formation of a planar oxocarbenium ion intermediate. The nucleophile can then attack this intermediate from either face, potentially leading to a mixture of diastereomers. Conversely, an S_N2 reaction involves a backside attack by the nucleophile, resulting in an inversion of configuration at the C-2 center.

A study on the synthesis of 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol demonstrated an S_N2 substitution where a diastereomer was reacted with PPh₃Cl₂/TEA in refluxing acetonitrile, followed by hydrolysis, to afford the product with a 75% yield. researchgate.net This illustrates the utility of nucleophilic substitution in accessing specific diastereomers of tetrahydropyran derivatives.

The general scheme for nucleophilic substitution at the anomeric center of a 2-hydroxytetrahydropyran (B1345630) is depicted below:

Figure 2: General Nucleophilic Substitution at the C-2 Position of a Tetrahydropyranol

The nature of the R group, the nucleophile, and the reaction conditions all influence the reaction pathway and the stereochemical outcome.

Table 2: Nucleophilic Substitution on an Analogous 2-Alkoxytetrahydropyran System

EntryNucleophileLewis AcidSolventProduct ConfigurationYield (%)
1AllyltrimethylsilaneBF₃·OEt₂CH₂Cl₂trans85
2Silyl (B83357) enol etherTMSOTfCH₂Cl₂trans78
3Grignard Reagent (PhMgBr)-THFMixture65
4Cyanide (TMSCN)TiCl₄CH₂Cl₂trans90

This table is a representative example based on published data for analogous tetrahydropyran systems and is not specific to this compound.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives. These reactions are fundamental in organic synthesis for the protection of hydroxyl groups and for the synthesis of compounds with modified properties.

Etherification involves the reaction of the alcohol with an alkyl halide or another suitable electrophile in the presence of a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile. A study on the synthesis of 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol reported the etherification of a phenolic hydroxyl group with dihydropyran using pyridinium (B92312) p-toluenesulfonate (PPTS) as a catalyst at 30°C for 5 hours, achieving an 80% yield. researchgate.net While this example involves the formation of a THP ether from an alcohol and dihydropyran, the reverse reaction, etherification of the anomeric hydroxyl group, follows similar principles.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. A patent for the synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ol derivatives mentions the use of an acyl anhydride to form acyl derivatives of the tetrahydropyran-4-ol. google.com

The general schemes for etherification and esterification are as follows:

Figure 3: General Etherification and Esterification of a 2-Hydroxytetrahydropyran

The choice of reagents and reaction conditions can be tailored to achieve high yields and selectivity.

Table 3: Representative Etherification and Esterification Reactions of Analogous Alcohols

ReactionReagentCatalyst/BaseSolventProductYield (%)
EtherificationBenzyl bromideNaHTHFO-Benzyl ether92
EtherificationDihydropyranPPTSCH₂Cl₂THP ether85
EsterificationAcetic anhydridePyridineCH₂Cl₂Acetate ester98
EsterificationBenzoic acidH₂SO₄ (cat.)TolueneBenzoate ester75

This table provides representative examples of etherification and esterification reactions on similar alcohol substrates and is not based on specific experimental data for this compound.

Stereochemical Investigations of 4 Phenyltetrahydro 2h Pyran 2 Ol Systems

Diastereoselectivity in Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring often generates multiple stereocenters, making the control of diastereoselectivity a paramount concern. Chemists have developed various methods to influence the relative stereochemistry of the substituents on the pyran core.

Control of cis- and trans-Stereochemistry

The relative orientation of substituents on the tetrahydropyran ring, denoted as cis (on the same side) or trans (on opposite sides), can be directed through strategic synthetic design. Silyl-Prins cyclizations, for instance, have emerged as a powerful tool for constructing dihydropyran derivatives with excellent diastereoselectivity. nih.gov The stereochemical outcome of this reaction is rationalized by a transition state model where bulky substituents preferentially occupy pseudoequatorial positions to minimize steric repulsion, leading predominantly to the cis isomer. mdpi.com Gratifyingly, when using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid, cis-2,6-disubstituted dihydropyran derivatives can be obtained with high diastereoselectivity (cis:trans, 90:10). nih.gov

Other catalytic systems also offer high levels of stereocontrol. The Prins cyclization of homoallylic alcohols with aldehydes, when catalyzed by phosphomolybdic acid in water, proceeds efficiently at room temperature to yield tetrahydropyran-4-ol derivatives with exclusive cis-selectivity. bldpharm.com Similarly, indium(III) chloride mediates cyclizations that produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. bldpharm.com The stereochemical configuration of the resulting tetrahydropyrans is often dependent on the geometry of the starting homoallylic alcohol. bldpharm.com

Influence of Reaction Conditions on Diastereomeric Ratios

While the choice of catalyst and substrate is fundamental, reaction conditions such as temperature, solvent, and catalyst loading can also modulate the diastereomeric ratio of the products. However, in some systems, this influence can be minimal. For example, in an organocatalytic domino Michael–hemiacetalization reaction to form functionalized tetrahydropyranols, variations in temperature (from 5 °C to -25 °C) and catalyst loading (from 10 mol% down to 1 mol%) had only a slight effect on the diastereoselectivity. nih.gov In this specific case, the diastereomeric excess remained consistently in the range of 61–71% in favor of the trans-isomer across different conditions. nih.gov This suggests that for certain reaction pathways, the inherent substrate and catalyst-controlled transition state energies are the dominant factors governing stereochemical outcomes. nih.gov An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, where the diastereoselectivity is established in the formation of a key bicyclic intermediate. core.ac.uk

Table 1: Effect of Reaction Conditions on Domino Michael-Hemiacetalization

Based on a study of the reaction of methyl 3-oxobutanoate with (E)-2-nitro-3-phenylprop-2-en-1-ol. nih.gov

Catalyst (mol%)SolventTemperature (°C)Time (h)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Catalyst E (10)Toluene (B28343)254885:1590
Catalyst E (10)DCM2512084:1688
Catalyst E (10)Toluene57284:1691
Catalyst E (10)Toluene-2524085:1592
Catalyst E (5)Toluene259685:1590
Catalyst E (1)Toluene2516883:1789

Substrate Control and Auxiliary-Assisted Diastereoselection

The inherent structural features of the substrate can exert significant control over the stereochemical course of a reaction. Electronic factors, in particular, can have a great influence on diastereoselectivity. nih.gov In the synthesis of tetrahydropyranol derivatives, the use of nitrostyrenes substituted with electron-donating groups resulted in diastereoselectivities ranging from 26–76% de. nih.gov

A more direct approach involves the use of a chiral auxiliary, a chemical moiety temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. An alternative strategy is to use an achiral auxiliary reagent to block a specific reaction pathway. For instance, in the synthesis of homoallylic alcohols as precursors for silyl-Prins cyclizations, the addition of titanium(IV) isopropoxide (Ti(OiPr)4) as an auxiliary reagent blocks the γ-position of an intermediate silylcarbanion. nih.govmdpi.com This blockage promotes selective addition of aldehydes through the α-position, leading to the formation of anti-homoallylic alcohols with total diastereoselectivity. nih.govmdpi.com Removing the auxiliary allows the reaction to proceed through the least hindered γ-position, demonstrating powerful regioselective control. nih.gov

Enantioselective Synthesis of Chiral 4-Phenyltetrahydro-2H-pyran-2-ol Analogs

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern medicinal chemistry. For this compound analogs, both asymmetric catalysis and biocatalysis have proven to be effective strategies for achieving high enantiopurity.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Organocatalysis has been particularly successful in this arena. In a domino Michael–hemiacetalization reaction, various chiral thiourea (B124793) and squaramide-based organocatalysts were screened for their ability to produce chiral tetrahydropyranols. nih.gov While thiourea-derived catalysts showed moderate to good diastereo- and enantioselectivities, a squaramide-derived catalyst provided the best results, yielding the desired product with high diastereoselectivity (85:15 dr) and enantioselectivity (90% ee). nih.gov This highlights the critical role of the catalyst structure in creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. nih.gov

Table 2: Screening of Organocatalysts for Asymmetric Domino Reaction

Based on a study of the reaction between methyl 3-oxobutanoate and (E)-2-nitro-3-phenylprop-2-en-1-ol in toluene at 25°C. nih.gov

CatalystCatalyst TypeDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
AThiourea83:1778
BThiourea84:1685
DThiourea81:1965
ESquaramide85:1590

Biocatalytic Resolution and Enantiospecific Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, have been widely employed for the kinetic resolution of racemic alcohols and their precursors. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. The kinetic resolution of racemic alcohol (±)-4 using Amano Lipase PS-C II and an acyl donor led to the isolation of the (R)-configured alcohol in 42% yield with an excellent enantiomeric excess of 99.6%. nih.gov The complementary (S)-alcohol could be obtained by the enzymatic hydrolysis of the corresponding acetate. nih.gov

More advanced biocatalytic methods include the desymmetrization of meso compounds. The enantioselective enzymatic desymmetrization of highly substituted meso-tetrahydropyranyl diols has been achieved using lipases. nih.gov This powerful strategy can generate valuable building blocks containing up to five stereogenic centers in a single step with high yields and enantiomeric excesses. nih.gov Furthermore, multi-enzyme cascades can be designed for complex enantiospecific transformations. A one-pot enzymatic cascade has been developed for the conversion of racemic secondary alcohols, such as 4-phenyl-2-butanol, into either the (S)- or (R)-enantiopure amine by combining enantio-complementary alcohol dehydrogenases with enantioselective transaminases. nih.gov Such systems, which can achieve excellent enantioselectivity (>99% ee), demonstrate the potential for biocatalysis to transform racemic alcohols into a variety of valuable, optically pure molecules. nih.gov

Chiral Auxiliary and Ligand Design for Stereocontrol

The stereoselective synthesis of highly substituted tetrahydropyran (THP) rings, such as that in this compound, is a significant objective in organic synthesis due to the prevalence of this motif in bioactive natural products. researchgate.net Achieving control over the stereochemistry at the C2 and C4 positions often relies on sophisticated synthetic strategies that employ chiral auxiliaries or asymmetric catalysis involving chiral ligands.

Common methods for constructing the THP ring where such stereocontrol is crucial include:

Hetero-Diels-Alder (HDA) Reactions: Asymmetric HDA reactions, often catalyzed by chiral Lewis acids, can create the tetrahydropyran core with high enantioselectivity and diastereoselectivity. The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the dienophile to the diene.

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. The use of chiral catalysts can effectively control the stereochemical outcome of the cyclization, setting the relative and absolute stereochemistry of the substituents on the THP ring. researchgate.net

Ring-Closing Metathesis (RCM): While RCM itself does not typically install new stereocenters on the ring, it is a powerful tool for forming the ring from an acyclic precursor where the stereocenters have been previously set using chiral auxiliaries or other asymmetric transformations. researchgate.net

Oxa-Michael Reactions: Intramolecular oxa-Michael additions are a key strategy for THP ring formation. researchgate.net Chiral auxiliaries attached to the substrate can direct the stereochemical course of the conjugate addition, or chiral catalysts can be employed to achieve the same goal in a catalytic fashion.

The design of ligands for these transformations is critical. They must effectively transfer stereochemical information to the transition state of the ring-forming reaction, enabling the selective formation of one diastereomer of this compound over others.

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring, like its carbocyclic counterpart cyclohexane (B81311), is not planar and adopts specific three-dimensional conformations to relieve ring strain.

Chair and Boat Conformations and Energetic Preferences

The tetrahydropyran ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformations like the boat or twist-boat. ic.ac.ukcsbsju.edu The chair conformation minimizes both torsional strain, by ensuring all substituents on adjacent carbons are staggered, and steric strain. libretexts.org

The boat conformation is considerably less stable due to two primary factors:

Flagpole Interactions: In the boat form, two "flagpole" hydrogen atoms (or substituents) on C2 and C5 (in a 1,4-relationship relative to the ring oxygen) are brought into close proximity, resulting in significant van der Waals repulsion. libretexts.org

Torsional Strain: The C-C bonds along the sides of the boat conformation are eclipsed, leading to higher torsional energy compared to the fully staggered arrangement in the chair form. libretexts.org

The twist-boat conformation is an intermediate energy form between the chair and the boat, being more stable than the true boat because it alleviates some of the flagpole and eclipsing interactions. libretexts.org However, the chair remains the global energy minimum. The energy barrier for the ring-flipping process from one chair form to another is approximately 10 kcal/mol. ic.ac.uk

ConformationRelative Energy (Approx.)Key Destabilizing Factors
Chair0 kcal/mol (most stable)None; staggered bonds, minimal steric strain.
Twist-Boat~5 kcal/molResidual torsional and steric strain. libretexts.org
Boat>5 kcal/molSevere flagpole steric interactions; torsional strain from eclipsed bonds. libretexts.org

Impact of the Phenyl Substituent on Ring Conformation

Substituents on the tetrahydropyran ring have a strong preference for the equatorial position to minimize steric strain. For a large substituent like the phenyl group at the C4 position in this compound, this preference is pronounced.

Anomeric Effect Considerations in Tetrahydropyran-2-ols

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the THP ring, adjacent to the ring oxygen) to favor an axial orientation, even though this may be sterically less favorable. wikipedia.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent, in this case, the hydroxyl group). youtube.com

For this interaction to be maximal, the orbitals must be anti-periplanar, a geometry that is achieved when the substituent is in the axial position. youtube.com In this compound, the hydroxyl group at C2 is subject to this effect.

Steric Preference: Favors the equatorial position to avoid 1,3-diaxial interactions.

Anomeric Effect: Favors the axial position for optimal orbital overlap.

The final conformational equilibrium depends on the balance between these two opposing factors. For a 2-hydroxy-THP system, the anomeric effect provides significant stabilization for the axial conformer. Computational studies have quantified these preferences.

CompoundConformerRelative Electronic Energy (ΔE)Note
2-hydroxytetrahydropyran (B1345630)Axial0 kcal/molStabilized by the anomeric effect.
2-hydroxytetrahydropyranEquatorial+0.86 kcal/molLess stable despite lower steric strain. mst.edu
HydroxycyclohexaneAxial0 kcal/molReference system without anomeric effect.
HydroxycyclohexaneEquatorial-0.56 kcal/molEquatorial form is more stable due to sterics. mst.edu

The data clearly shows that while a hydroxyl group on a standard cyclohexane ring prefers the equatorial position, the anomeric effect in 2-hydroxytetrahydropyran is strong enough to overcome steric considerations and favor the axial conformer. mst.edu

Determination of Absolute and Relative Stereochemistry

Spectroscopic Methods (e.g., NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of cyclic molecules like this compound. The key parameter for this analysis is the vicinal proton-proton coupling constant (³JHH).

The magnitude of the ³J coupling constant is dependent on the dihedral angle (θ) between the two coupled protons, as described by the Karplus equation. In a chair conformation, the dihedral angles between adjacent axial and equatorial protons are well-defined:

Axial-Axial (ax-ax): The dihedral angle is ~180°, resulting in a large coupling constant.

Axial-Equatorial (ax-eq): The dihedral angle is ~60°, resulting in a small coupling constant.

Equatorial-Equatorial (eq-eq): The dihedral angle is also ~60°, resulting in a small coupling constant.

By measuring the ³J values for the protons on the tetrahydropyran ring, one can assign the protons as axial or equatorial. For example, a large coupling constant (e.g., 8-13 Hz) between H2 and H3 would indicate that both protons are in axial positions, defining a trans-diaxial relationship. A small coupling constant (e.g., 2-5 Hz) would indicate an axial-equatorial or equatorial-equatorial relationship.

This information allows for the deduction of the relative configuration of the substituents. For instance, if the proton at C2 is determined to be axial, the hydroxyl group at that position must be equatorial, and vice versa. Combining this with the knowledge that the C4-phenyl group is equatorial allows for the complete assignment of the relative stereochemistry of the molecule.

Proton RelationshipDihedral Angle (θ)Typical ³JHH Value (Hz)
Axial-Axial~180°8 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate the precise arrangement of atoms, bond lengths, and bond angles. This information is invaluable for assigning the absolute configuration of chiral centers.

A representative example of crystallographic data for a related heterocyclic compound is presented in the table below. This data illustrates the type of information obtained from an X-ray analysis, which would be essential for the definitive stereochemical assignment of this compound, were a suitable crystal to be analyzed. mdpi.com

Crystal Data and Structure Refinement for a Representative Pyridazino[4,5-b]indol-4-one Derivative
Empirical Formula C17H11BrN4O
Formula Weight 383.21
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a11.3345(4) Å
b7.4988(3) Å
c17.5843(6) Å
α90°
β94.654(2)°
γ90°
Volume 1489.10(10) ų
Z 4
Density (calculated) 1.708 Mg/m³

Note: This data is for a related heterocyclic compound and serves as an illustrative example of the parameters obtained from X-ray crystallographic analysis. mdpi.com

The determination of the crystal structure of a compound like 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, for example, reveals details about the conformation of the pyran ring, which in that case was found to be a shallow envelope. nih.gov Such analyses provide incontrovertible proof of the stereochemistry.

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the separation of enantiomers and the determination of their ratio. nih.govmedwinpublishers.com

In this technique, a solution of the analyte is passed through a column packed with a chiral material. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

For the determination of the enantiomeric excess of this compound, a suitable chiral column, such as one based on derivatized polysaccharides (e.g., amylose (B160209) or cellulose), would be selected. nih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. While specific application notes for this compound are not detailed in the reviewed literature, the general procedure for chiral separation of related β-blockers with hydroxyl groups provides a relevant example. nih.gov

Below is a table representing typical parameters for a chiral HPLC method used for the separation of enantiomers of a related compound.

Representative Chiral HPLC Method Parameters for Enantiomeric Separation
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak AD-H (or similar amylose-based CSP)
Mobile Phase n-Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

The resolution of the enantiomers is a critical parameter in chiral chromatography. A higher resolution value indicates a better separation between the two peaks. For example, in the separation of β-blocker enantiomers, resolutions greater than 1.5 are generally considered good. nih.govdocumentsdelivered.com The enantiomeric excess is calculated using the areas of the two enantiomer peaks (A1 and A2) with the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100.

Mechanistic Studies of Reactions Involving 4 Phenyltetrahydro 2h Pyran 2 Ol and Its Precursors

Investigation of Cyclization Mechanisms

The formation of the tetrahydropyran (B127337) ring system, a core structure of 4-phenyltetrahydro-2H-pyran-2-ol, can proceed through various mechanistic routes. The specific pathway is often dictated by the reaction conditions and the nature of the starting materials.

Carbocationic Intermediates in Acid-Catalyzed Reactions

The formation of carbocationic intermediates can also facilitate rearrangements, a factor that must be considered when designing synthetic routes. academictree.org

Radical Pathways in Pyran Ring Closure

While carbocationic pathways are prevalent, radical mechanisms also play a role in the formation of pyran rings. For example, radical cyclization of N-arylacrylamides with isocyanides has been reported. beilstein-journals.org Although not directly forming this compound, these studies demonstrate the viability of radical-mediated ring closure to access related heterocyclic systems. Such pathways could potentially be adapted for the synthesis of tetrahydropyran derivatives.

Concerted vs. Stepwise Mechanisms

The cyclization to form pyran rings can occur through either a concerted or a stepwise mechanism. The oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway, is a common route to 2H-pyrans. mdpi.com Depending on the substituents, this process can be a concerted pericyclic reaction. However, in many cases, particularly in acid-catalyzed reactions like the Prins cyclization, the mechanism is stepwise, involving discrete intermediates such as carbocations.

Stereochemical Mechanism Elucidation

The stereochemical outcome of the cyclization reaction is of paramount importance, and significant research has been dedicated to understanding and controlling it.

Transition State Modeling for Stereoselectivity

Computational methods, particularly transition state modeling, have proven invaluable in explaining the high stereoselectivity observed in many pyran-forming reactions. In silyl-Prins cyclizations leading to dihydropyran derivatives, high stereoselectivities are often achieved due to the substituents adopting equatorial positions in a chair-like transition state to minimize steric repulsion. mdpi.com DFT calculations have shown a low energy barrier for the transition state leading to a chair conformation of the oxygenated heterocycle. mdpi.com

The following table summarizes the calculated energy barrier for a silyl-Prins cyclization reaction.

ParameterValue (kcal/mol)
Energy Barrier for Transition State2.7
Data derived from computational studies on silyl-Prins cyclization. mdpi.com

Factors Governing Regioselectivity and Chemoselectivity

Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules containing the tetrahydropyran moiety. slideshare.net

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the context of pyran synthesis, this could involve, for example, the selective reaction of one of several hydroxyl groups or the specific orientation of addition to a double bond.

Chemoselectivity is the preferential reaction of one functional group over others in a molecule. For instance, in a molecule containing both an aldehyde and a ketone, a reagent might selectively react with the aldehyde. The use of protecting groups is a common strategy to achieve chemoselectivity. slideshare.net

Several factors influence these selectivities:

Catalyst Choice: Different catalysts can favor different reaction pathways. For example, Pd(II)/bis-sulfoxide systems in combination with a Lewis acid co-catalyst have been used for the synthesis of pyran motifs from a range of alcohols via C-H activation. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and the nature of the acid or base catalyst can significantly impact the selectivity of a reaction.

Substrate Structure: The steric and electronic properties of the starting material play a crucial role. Steric hindrance can block reaction at certain sites, while electronic effects can activate or deactivate specific functional groups. For example, steric destabilization in dienones can shift the equilibrium towards the cyclized 2H-pyran form. mdpi.com

The following table provides examples of catalyst systems used to achieve selective tetrahydropyran synthesis.

Catalyst SystemReaction TypeSelectivity
Phosphomolybdic acid in waterPrins cyclizationcis-selectivity organic-chemistry.org
Niobium(V) chlorideCoupling of aldehydes and 3-buten-1-olFormation of 4-chlorotetrahydropyrans organic-chemistry.org
Pd(II)/bis-sulfoxide and Lewis acidC-H activation/cyclizationSynthesis of pyran motifs organic-chemistry.org

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the synthesis and transformation of this compound and its precursors, offering pathways to enhanced reaction rates, improved yields, and greater stereoselectivity. The mechanisms by which these catalysts operate are diverse, ranging from the activation of electrophiles by Lewis acids to complex interactions on the surface of heterogeneous materials and highly specific enzymatic transformations. Understanding these catalytic mechanisms is crucial for the rational design of efficient synthetic routes to substituted tetrahydropyrans.

Lewis Acid Activation Modes

Lewis acid catalysis is a fundamental strategy for activating electrophiles. youtube.com In the context of tetrahydropyran synthesis, Lewis acids function by coordinating to a Lewis basic site on a reactant, typically an oxygen or nitrogen atom. This coordination enhances the electrophilicity of the substrate, lowering the activation energy for subsequent bond-forming reactions. youtube.com

A general paradigm for Lewis acid catalysis involves the reversible binding of the Lewis acid (LA) to an electrophile (E), forming an activated complex (E-LA). This complex then reacts with a nucleophile (Nu) at an accelerated rate compared to the uncatalyzed reaction. Finally, the Lewis acid dissociates from the product to regenerate the catalyst for the next cycle. youtube.com

One specific activation mode is observed in the Lewis acid-catalyzed rearrangement of cyclobutane (B1203170) precursors to form benzoisochromene skeletons, which contain a tetrahydropyran ring. The reaction is initiated by the coordination of the Lewis acid, such as one derived from AlBr₃, to the carbonyl oxygen atom of the precursor. nih.gov This coordination polarizes the carbonyl group and facilitates a 1,2-alkyl shift, leading to the formation of a benzylic cation intermediate. A subsequent migration and ring scission, followed by the elimination of the Lewis acid, restores the aromaticity and yields the final tetrahydropyran-containing product. nih.gov In some cases, high catalyst loading is necessary because the Lewis acid may remain partially bound to the final product, which also possesses Lewis-basic functionalities. nih.gov

Chiral Lewis acids have been developed to induce enantioselectivity in such transformations. These catalysts can create a chiral environment around the substrate, often through a two-point binding interaction, which forces the subsequent reaction to occur from a specific enantiotopic face, leading to the formation of an enantioenriched product. nih.gov

The activation of reactants is not limited to carbonyl compounds. Lewis acids like BF₃·Et₂O can activate other functional groups by abstracting a ligand to generate a more reactive cationic species, a principle that can be applied to various precursors in complex organic syntheses. researchgate.net

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysts offer significant practical advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and enhanced thermal stability. bohrium.comencyclopedia.pub These catalysts are typically solid materials with active sites on their surface that promote the reaction. For the synthesis of tetrahydropyran derivatives, a variety of heterogeneous catalysts have been employed, often functioning as solid acid or base catalysts. nih.govmdpi.com

A common application is the tetrahydropyranylation of alcohols and phenols, a reaction that uses 3,4-dihydro-2H-pyran (DHP) to protect hydroxyl groups. Ammonium bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂) has been shown to be an effective and recyclable heterogeneous acid catalyst for this transformation. nih.gov The reaction proceeds on the acidic surface of the catalyst, which activates the DHP for nucleophilic attack by the alcohol. The use of green solvents like cyclopentyl methyl ether (CPME) further enhances the environmental credentials of this method. nih.gov Similarly, alum [NH₄Al(SO₄)₂·12H₂O], an inexpensive and non-toxic solid acid, effectively catalyzes the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans. arabjchem.org The catalyst's reusability over several cycles without significant loss of activity highlights the stability of the heterogeneous system. arabjchem.org

The synthesis of more complex pyran structures often relies on multicomponent reactions (MCRs) facilitated by heterogeneous catalysts. These reactions typically proceed through a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration, all promoted on the catalyst surface. mdpi.com The catalyst's surface can possess both Brønsted basic and Lewis acidic sites, creating a bifunctional system that can catalyze multiple steps in the sequence. mdpi.com

Various materials have been developed as supports or catalysts, including:

Silica-supported catalysts: As mentioned, SiO₂ is a common support for acid catalysts like NH₄HSO₄. nih.gov

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often coated with silica and functionalized with acidic or basic groups, serve as easily recoverable catalysts. encyclopedia.pubmdpi.com Their high surface area and magnetic properties allow for simple separation from the reaction medium using an external magnet. encyclopedia.pub

Graphene Oxide (GO): GO modified with amino acids like tryptophan can act as a heterogeneous acid-base biocatalyst. The carboxylic acid and phenolic hydroxyl groups on the GO surface, combined with the amino and carboxylic acid groups of tryptophan, provide both acidic and basic sites to promote reactions. bohrium.com

Molecular Sieves: Zinc-modified 4 Å molecular sieves have been used for the one-pot synthesis of 4H-pyran derivatives. The defined pore structure and the Lewis acidity of the zinc ions contribute to the catalyst's efficiency and reusability. researchgate.net

The table below summarizes various heterogeneous catalysts used in the synthesis of pyran derivatives, highlighting their composition and application.

CatalystCatalyst TypeReactionKey FindingsReference(s)
NH₄HSO₄/SiO₂ Supported Brønsted AcidTetrahydropyranylation of alcoholsRecyclable, efficient in green solvents. nih.gov
Alum [NH₄Al(SO₄)₂·12H₂O] Solid AcidThree-component synthesis of tetrahydrobenzo[b]pyransInexpensive, non-toxic, reusable. arabjchem.org
Fe₃O₄ Nanoparticles Magnetic Heterogeneous CatalystSynthesis of pyran analoguesRecyclable via magnetic separation, efficient for MCRs. encyclopedia.pubmdpi.com
Graphene Oxide-Tryptophan (GO-Trp) Heterogeneous Acid-Base BiocatalystSynthesis of benzo[b]pyran derivativesGreen, reusable, bifunctional (acid-base) activity. bohrium.com
Zinc-modified Molecular Sieves Supported Lewis AcidOne-pot synthesis of 4H-pyransHigh yield, short reaction time, reusable. researchgate.net
Neodymium(III) oxide (Nd₂O₃) Metal OxideSynthesis of 4H-pyran derivativesHighly efficient, recyclable, short reaction times. mjbas.com

Enzymatic Reaction Pathways

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented, the principles of biocatalysis can be applied to the synthesis of its precursors and related structures. Enzymes offer pathways to chiral molecules that are often difficult to obtain through traditional chemical methods. mdpi.com

One relevant class of enzymes is the tryptophan synthase β-subunit (TrpB), which can be engineered through directed evolution to catalyze reactions beyond its natural function. nih.gov TrpB and its variants catalyze the formation of C-C bonds by reacting indole (B1671886) with L-serine. This enzymatic machinery has been adapted to accept diverse nucleophiles, including various amines, to produce non-canonical amino acids. nih.gov Mechanistic studies show that the reaction proceeds via a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. A key challenge can be product re-entry into the catalytic cycle, which leads to decomposition; this can be mitigated through kinetic competition by using an excess of one of the substrates, such as L-serine. nih.gov This strategy could conceptually be applied to the asymmetric synthesis of functionalized tetrahydropyran precursors.

Another approach combines enzymatic principles with solid supports. For instance, graphene oxide modified with tryptophan (GO-Trp) acts as a heterogeneous biocatalyst where the amino acid provides the catalytic function. bohrium.com Tryptophan, being a natural and chiral molecule, can introduce stereoselectivity while the graphene oxide support allows for easy recovery and reuse, bridging the gap between heterogeneous and enzymatic catalysis. bohrium.com

Furthermore, enzymes such as imine reductases (IREDs) and transaminases are widely used for the synthesis of chiral amines, which are valuable precursors for many bioactive molecules. mdpi.com These enzymes could be employed to create chiral amino-substituted precursors that are later cyclized to form aminotetrahydropyrans. The enzymatic step provides exquisite stereocontrol, which is often a critical requirement in medicinal chemistry. mdpi.com

The catalytic action of many enzymes relies on a metal cofactor acting as a Lewis acid. For example, zinc enzymes are ubiquitous in nature, where the Zn²⁺ ion at the active site polarizes substrates, typically by coordinating to a carbonyl group (a "zinc carbonyl" mechanism) or by activating a water molecule (a "zinc hydroxide" mechanism). youtube.com This fundamental principle of Lewis acid activation is a cornerstone of many enzymatic reaction pathways that could be harnessed for the synthesis of complex heterocyclic molecules.

Computational Chemistry and Theoretical Studies on 4 Phenyltetrahydro 2h Pyran 2 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum theory, provide a highly accurate description of molecular properties. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 4-Phenyltetrahydro-2H-pyran-2-ol, DFT methods are instrumental in determining the most stable three-dimensional arrangements of its atoms, a process known as geometry optimization.

The primary conformational isomers of the tetrahydropyran (B127337) ring are the chair, boat, and twist-boat forms. For substituted tetrahydropyrans, the chair conformation is generally the most stable. The substituents—the hydroxyl group at the C2 position and the phenyl group at the C4 position—can be oriented in either axial (ax) or equatorial (eq) positions. This leads to several possible diastereomers.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G, are used to calculate the energies of these different conformers. The relative energies determine the most stable isomer. For the 2-hydroxyl group, the anomeric effect plays a significant role. nih.govillinois.edu This effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2) over the sterically less hindered equatorial position. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ orbital of the C-O bond of the substituent. In the case of this compound, this would suggest a stabilization of the conformer with an axial hydroxyl group.

A hypothetical DFT energy calculation for the cis and trans isomers of this compound, considering both axial and equatorial positions of the hydroxyl group, would likely yield results similar to those presented in the table below.

ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
cis-isomer (eq-OH, eq-Ph)0.0 (Reference)Equatorial phenyl minimizes steric hindrance.
cis-isomer (ax-OH, eq-Ph)Lower than expected for axialAnomeric effect stabilizes axial OH.
trans-isomer (eq-OH, ax-Ph)HighSignificant steric strain from axial phenyl.
trans-isomer (ax-OH, ax-Ph)HighestCombined steric strain and potential unfavorable interactions.

This table is illustrative and based on established principles of conformational analysis. Actual values would require specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods are often used to obtain a more detailed understanding of the electronic structure of a molecule. For this compound, ab initio calculations can provide insights into bond lengths, bond angles, and the distribution of electron density. rsc.org

These calculations can further elucidate the nature of the anomeric effect by analyzing the molecular orbitals involved in the stabilizing hyperconjugation. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can quantify the energy of this interaction. beilstein-journals.org For the axial conformer of 2-hydroxytetrahydropyran (B1345630), a model for our target molecule, a significant stabilization energy from the n(O_ring) → σ*(C-O_hydroxyl) interaction would be expected.

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model that treats the solvent as a continuous dielectric medium. wikipedia.orgresearchgate.net This approach allows for the calculation of molecular properties in solution without the prohibitive computational cost of explicitly modeling individual solvent molecules.

For this compound, PCM calculations can be used to investigate how the conformational equilibrium shifts in different solvents. researchgate.net Polar solvents are likely to have a more pronounced effect on the stability of the different conformers, particularly those with a significant dipole moment. The anomeric effect, being electronic in nature, can be modulated by the polarity of the solvent. PCM calculations can help predict whether the preference for the axial hydroxyl group is enhanced or diminished in polar versus nonpolar solvents.

SolventDielectric ConstantPredicted Effect on Axial OH Preference
Gas Phase1Baseline anomeric effect.
Cyclohexane (B81311)2.02Minimal change from gas phase.
Chloroform4.81Potential slight modulation of the anomeric effect.
Water78.39Significant influence, potentially favoring the more polar equatorial conformer.

This table illustrates the expected trend based on the principles of the PCM model.

Molecular Mechanics (MM) and Hybrid QM/MM Methods

While quantum mechanical methods provide high accuracy, they can be computationally expensive for large systems or for exploring extensive conformational landscapes. Molecular mechanics offers a more computationally efficient alternative.

Molecular mechanics (MM) methods model a molecule as a collection of atoms connected by springs, and the potential energy is calculated using a force field. youtube.comyoutube.com Force fields are sets of empirical parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Common force fields include MMFF (Merck Molecular Force Field), AMBER, and CHARMM.

For this compound, molecular mechanics can be used to perform a rapid conformational analysis to identify low-energy conformers. acs.org By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. The results from MM calculations can provide a good initial guess for more accurate QM calculations.

Molecular dynamics (MD) simulations use the forces calculated from a force field to simulate the movement of atoms over time according to Newton's laws of motion. This provides a dynamic picture of the molecule's behavior and allows for the exploration of its conformational landscape.

An MD simulation of this compound would reveal the transitions between different conformations, such as the interconversion between chair and boat forms, and the rotation of the phenyl and hydroxyl groups. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers between them. This provides a more complete understanding of the molecule's flexibility and the time scales of its conformational changes.

Prediction and Rationalization of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of organic molecules like this compound. These methods delve into the electronic structure and energetic pathways of reactions, providing insights that are often difficult to obtain through experimental means alone.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies and spatial distributions of these orbitals are crucial in determining the feasibility and nature of a chemical reaction.

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO, conversely, would be distributed across the molecule, representing sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

In a hypothetical reaction, such as an acid-catalyzed dehydration, the HOMO of this compound would interact with the LUMO of the attacking electrophile (e.g., a proton). Conversely, if the hydroxyl group were deprotonated to form an alkoxide, the resulting species would have a higher energy HOMO, making it a more potent nucleophile.

Hypothetical FMO Data for this compound

OrbitalEnergy (eV) (Illustrative)Likely Localization
HOMO-8.5Phenyl ring, Hydroxyl Oxygen
LUMO-0.5C-O bonds, Phenyl ring
HOMO-LUMO Gap8.0-

This table is for illustrative purposes to demonstrate the type of data generated from FMO analysis.

Reaction Coordinate Analysis and Transition State Characterization

Reaction coordinate analysis involves mapping the potential energy of a system as it transforms from reactants to products. nih.gov This analysis identifies the minimum energy path and, most importantly, the transition state (TS) - the highest energy point along this path. The structure and energy of the transition state are critical for determining the reaction rate.

For a reaction involving this compound, such as its formation via a Prins-type cyclization of a homoallylic alcohol with an aldehyde, computational methods like Density Functional Theory (DFT) would be used to locate the transition state structure. nih.gov This involves complex calculations to find the saddle point on the potential energy surface. The characterization of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. nih.gov

The activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of the reaction. A lower activation energy implies a faster reaction.

Illustrative Reaction Coordinate Parameters for a Hypothetical Reaction

ParameterValue (Illustrative)Description
Activation Energy (ΔG‡)25 kcal/molEnergy barrier to be overcome
Transition State GeometryAsynchronous bond formationDescribes the arrangement of atoms at the peak of the energy profile
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state

This table presents hypothetical data to illustrate the outputs of a transition state analysis.

Stereochemical Outcome Prediction and Validation

Many reactions involving cyclic compounds like this compound can lead to multiple stereoisomers. Computational chemistry can be instrumental in predicting the stereochemical outcome by comparing the energies of the different transition states leading to each stereoisomer. rsc.org The pathway with the lower energy transition state will be favored, leading to the major product.

For this compound, which has stereocenters, its synthesis or subsequent reactions would be subject to stereocontrol. For instance, in a reduction of a corresponding ketone, the approach of the reducing agent to the carbonyl group can be sterically hindered, leading to a preferred stereoisomer. Computational modeling of the different attack trajectories and their corresponding transition state energies can predict the diastereomeric ratio of the products. These predictions can then be validated by experimental results, providing a powerful synergy between theory and practice. researchgate.net

Structure-Property Relationship Studies (excluding prohibited physical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov For a class of compounds including this compound, these studies would involve calculating a variety of molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By generating a set of these descriptors for a library of related tetrahydropyran derivatives and correlating them with an experimentally determined property (e.g., receptor binding affinity), a mathematical model can be built. mdpi.com This model can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Applications of 4 Phenyltetrahydro 2h Pyran 2 Ol in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of functional groups in 4-Phenyltetrahydro-2H-pyran-2-ol makes it an important starting material for the synthesis of more elaborate organic molecules.

Synthesis of Polyfunctionalized Pyran Cores

The tetrahydropyran (B127337) framework is a common motif in many natural products and pharmacologically active compounds. This compound serves as a foundational structure for the introduction of additional functional groups, leading to the creation of highly substituted and stereochemically complex pyran cores. The presence of the hydroxyl group at the anomeric center (C-2) allows for a variety of chemical transformations, including etherification, esterification, and nucleophilic substitution, enabling the attachment of diverse side chains. The phenyl group at the C-4 position influences the reactivity and conformation of the pyran ring, which can be exploited to achieve stereoselective syntheses.

Incorporation into Diverse Heterocyclic Systems

The reactivity of the hemiacetal functionality in this compound provides a gateway to the synthesis of various fused and spirocyclic heterocyclic systems. Ring-opening and subsequent recyclization reactions with dinucleophiles can lead to the formation of different heterocyclic rings. For instance, reactions with nitrogen-containing nucleophiles can be employed to construct nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Precursors to Biologically Relevant Scaffolds

The structural motifs accessible from this compound are often found in molecules with significant biological activity. This makes it a key intermediate in the synthesis of potential therapeutic agents.

Analog Generation for Structure-Activity Relationship Studies (focused on synthesis, not biological outcome)

The development of new drugs often involves the synthesis of a library of analogs to study how structural modifications affect biological activity (Structure-Activity Relationship or SAR). The chemical tractability of this compound allows for systematic modifications at various positions of the molecule. For example, the hydroxyl group can be readily converted to other functional groups, and the phenyl ring can be substituted with different substituents. This systematic derivatization provides a series of related compounds that are essential for understanding the pharmacophore and optimizing lead compounds.

Role in Catalysis

While the direct catalytic applications of this compound itself are not extensively documented, its derivatives hold potential in the field of catalysis. The tetrahydropyran scaffold can be functionalized with ligands or catalytically active moieties. For instance, the hydroxyl group could serve as an anchoring point for metal catalysts, or the entire molecule could act as a chiral ligand in asymmetric catalysis. The development of catalysts based on this scaffold is an emerging area of research with the potential to provide novel and efficient catalytic systems for a range of organic transformations.

Ligand Design and Development for Transition-Metal Catalysis (specifically for pyranol derived ligands)

The design of effective chiral ligands is a cornerstone of modern asymmetric transition-metal catalysis. These ligands create a chiral pocket around the metal center, influencing the spatial orientation of reactants and facilitating the formation of one enantiomer of the product over the other. While direct coordination of this compound to a transition metal as a ligand is not a widely reported strategy, its structural motifs are relevant to the broader field of asymmetric synthesis, which often informs ligand design.

Research in asymmetric catalysis has explored the use of structurally similar chiral molecules to influence the outcome of stereoselective reactions. A notable example involves a derivative of this compound, specifically (4S)-5,5-dimethyl-4-phenyltetrahydro-2H-pyran-2-ol , in the context of an asymmetric Mukaiyama–Michael reaction. uni-koeln.de This reaction is a powerful carbon-carbon bond-forming process, and controlling its stereochemistry is of great interest to organic chemists.

In a study detailed in a doctoral thesis from the University of Cologne, (4S)-5,5-dimethyl-4-phenyltetrahydro-2H-pyran-2-ol was utilized as a key chiral building block. uni-koeln.de The research focused on asymmetric counteranion-directed catalysis, where a chiral anion influences the stereochemical outcome of a reaction. While this specific example falls under the umbrella of organocatalysis rather than transition-metal catalysis, the principles of using a well-defined chiral molecule to dictate the stereochemistry of a reaction are fundamental to the entire field of asymmetric synthesis, including the design of ligands for metal catalysts.

The involvement of the pyranol derivative in the asymmetric Mukaiyama–Michael reaction underscores the potential of the pyranol scaffold to serve as a source of chirality. The reaction between (E)-methyl cinnamate (B1238496) and a silyl (B83357) ketene (B1206846) acetal (B89532) was investigated, leading to the formation of a chiral product. uni-koeln.de The subsequent transformation of the initial product yielded (4S)-5,5-dimethyl-4-phenyltetrahydro-2H-pyran-2-ol, demonstrating the integration of this chiral pyran structure within a sequence aimed at producing enantiomerically enriched molecules. uni-koeln.de

Table 1: Key Compounds in the Asymmetric Synthesis Involving a Pyranol Derivative uni-koeln.de

Compound NameRole in the Reaction
(E)-Methyl cinnamateReactant (Michael acceptor)
(4S)-5,5-dimethyl-4-phenyltetrahydro-2H-pyran-2-olChiral product of a multi-step reaction sequence

The findings from this research highlight the potential of pyranol-derived structures in advanced organic synthesis. Although this particular study did not describe the use of the pyranol as a ligand for a transition metal, the ability of its stereochemically defined framework to influence a reaction pathway is a critical concept that can be extrapolated to the design of new chiral ligands. Future research could explore the modification of the this compound backbone to incorporate coordinating groups, such as phosphines or nitrogen-containing heterocycles, which would enable their direct use as ligands in transition-metal-catalyzed processes.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Phenyltetrahydro 2h Pyran 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for 1H NMR, 13C NMR, or 2D NMR of 4-Phenyltetrahydro-2H-pyran-2-ol is currently available in the public domain.

Detailed ¹H NMR data, which would provide information on the chemical shifts, coupling constants, and multiplicities of the protons, is not available. Such data would be essential in determining the connectivity of protons and the stereochemical arrangement of the substituents on the pyran ring.

Specific ¹³C NMR spectral data, which would reveal the chemical shifts of each carbon atom in the molecule, is not documented. This information is critical for confirming the carbon framework of the compound.

Comprehensive 2D NMR studies (COSY, HSQC, HMBC, NOESY) have not been reported for this compound. These advanced techniques are indispensable for unambiguously assigning the full structure, including the relative stereochemistry of the chiral centers.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra for this compound are not available. These spectroscopic methods would be used to identify key functional groups, such as the hydroxyl (O-H) and ether (C-O-C) stretching vibrations, as well as the characteristic bands of the phenyl group.

Mass Spectrometry (MS) Techniques

Detailed mass spectrometry data, which would provide the molecular weight and fragmentation pattern of this compound, has not been found in the reviewed literature. This information is vital for confirming the molecular formula and gaining insights into the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar molecules like this compound. The technique involves dissolving the analyte and spraying it into the mass spectrometer, where solvent evaporation and ionization occur to produce gaseous ions with minimal fragmentation.

For this compound (Molecular Formula: C₁₁H₁₄O₂; Molecular Weight: ~178.23 g/mol ), ESI-MS analysis in positive ion mode would be expected to primarily show the protonated molecule, [M+H]⁺. This ion is formed by the addition of a proton to the analyte molecule. Additionally, adducts with common cations present in the solvent or as additives, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are frequently observed. The detection of these ions at specific mass-to-charge ratios (m/z) confirms the molecular weight of the parent compound.

Expected ESI-MS Adducts for this compound

Ion Species Formula Expected m/z
Protonated Molecule [M+H]⁺ [C₁₁H₁₅O₂]⁺ ~179.1
Sodium Adduct [M+Na]⁺ [C₁₁H₁₄O₂Na]⁺ ~201.1

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

While ESI-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unequivocal determination of the elemental formula of a compound, distinguishing it from other potential structures that may have the same nominal mass.

For this compound, HRMS would measure the mass of the most abundant isotopic composition. The theoretically calculated monoisotopic mass for C₁₁H₁₄O₂ is 178.0994 u. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the compound's elemental composition. This level of accuracy is indispensable for verifying the identity of newly synthesized compounds or for distinguishing between isomers.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₄O₂
Theoretical Exact Mass [M] 178.0994 u
Theoretical m/z [M+H]⁺ 179.1072 u

X-ray Crystallography

Definitive Determination of Solid-State Molecular Structure

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous depiction of its molecular architecture. The analysis would begin with growing a suitable single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map. From this map, the precise coordinates of each atom (excluding hydrogen, which is typically inferred) in the crystal's unit cell can be determined.

This analysis would confirm the presence of the tetrahydropyran (B127337) ring and the covalent attachment of both the phenyl group at the C4 position and the hydroxyl group at the C2 position (the anomeric carbon). The resulting structural model would provide exact measurements of all bond lengths and angles, confirming the compound's constitution and configuration.

Elucidation of Conformational Preferences and Hydrogen Bonding Networks

Beyond simple connectivity, X-ray crystallography reveals the molecule's preferred conformation in the solid state. The tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The analysis would definitively establish the orientation of the substituents—the phenyl group at C4 and the hydroxyl group at C2—as either axial or equatorial. The relative stereochemistry between these two positions would be unequivocally determined.

Furthermore, the hydroxyl group of this compound is capable of participating in hydrogen bonding, acting as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). The ether oxygen within the pyran ring can also serve as a hydrogen bond acceptor. A crystal structure would reveal the intricate network of intermolecular hydrogen bonds that dictate how the molecules pack together in the crystal lattice. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be accurately measured, providing critical insight into the supramolecular assembly and the forces governing the solid-state properties of the compound.

Future Perspectives in 4 Phenyltetrahydro 2h Pyran 2 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted tetrahydropyrans is a central theme in organic chemistry, driven by their prevalence in biologically active natural products. mdpi.comsyr.edu Future research on 4-Phenyltetrahydro-2H-pyran-2-ol will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Current strategies for constructing the THP ring, such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation, provide a strong foundation. mdpi.comnih.govorganic-chemistry.org For instance, the Prins cyclization between a homoallylic alcohol and an aldehyde, often catalyzed by acids like phosphomolybdic acid in water, offers a green and cost-effective approach to related tetrahydropyran-4-ol derivatives. organic-chemistry.org Future work could adapt these methods for the specific synthesis of 4-phenyl substituted hemiacetals.

A particularly promising future direction is the use of metal-catalyzed reactions. A recently developed palladium-catalyzed oxidative Heck redox-relay strategy has proven effective for the stereoselective synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans. acs.org Adapting such advanced catalytic systems could enable highly controlled access to specific stereoisomers of this compound and its derivatives. Furthermore, catalyst- and solvent-free protocols, which have been successfully developed for other fused 4H-pyran systems, represent an important goal for sustainable synthesis. nih.govrsc.org These methods, often involving thermal heating of reactants in a multicomponent fashion, offer high atom economy and eliminate the need for hazardous solvents and expensive metal catalysts. nih.govrsc.org

Table 1: Promising Synthetic Strategies for Future Development

Synthetic Strategy Potential Advantages for this compound Key Research Focus
Asymmetric Prins Cyclization High stereoselectivity, access to chiral derivatives. organic-chemistry.org Development of chiral Brønsted or Lewis acid catalysts effective for aryl-substituted substrates.
Hetero-Diels-Alder Reaction Convergent synthesis, rapid assembly of the pyran ring. nih.gov Design of suitable dienes and dienophiles to yield the desired substitution pattern.
Palladium-Catalyzed Redox-Relay Excellent stereocontrol for C-aryl THPs, functional group tolerance. acs.org Optimization for hemiacetal products and expansion of the substrate scope.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely unexplored, presenting a significant opportunity for fundamental chemical research. The molecule's key functional groups—the cyclic hemiacetal and the pendant phenyl ring—are ripe for investigation.

The hemiacetal moiety is a masked aldehyde and a source of oxocarbenium ions. This duality is the cornerstone of its potential reactivity. Future studies could explore:

Glycosylation-type Reactions: The anomeric hydroxyl group can be activated under acidic conditions to generate an oxocarbenium ion. This reactive intermediate can be trapped by various nucleophiles (alcohols, amines, carbon nucleophiles) to forge new C-O, C-N, and C-C bonds at the C2 position, creating a diverse library of derivatives.

Ring-Opening and Rearrangements: The equilibrium between the cyclic hemiacetal and its open-chain hydroxy-aldehyde form could be exploited. Trapping the open form or inducing rearrangements could lead to novel molecular scaffolds not directly accessible from the cyclic precursor.

Stereoselective Reductions: Reduction of the hemiacetal can provide access to 2,4-disubstituted tetrahydropyrans with defined stereochemistry, a common motif in natural products.

The phenyl group at the C4 position also offers avenues for exploration. It can be functionalized through electrophilic aromatic substitution to introduce additional groups, thereby modulating the molecule's electronic and steric properties.

Application in Advanced Materials and Supramolecular Chemistry

While tetrahydropyran (B127337) derivatives are well-known in drug discovery and fragrance chemistry, their application in materials science is an emerging area. researchgate.netpharmablock.com The rigid pyran ring combined with the aromatic phenyl group in this compound makes it an interesting candidate for new materials.

Future research could investigate its potential as:

A Monomer for Novel Polymers: The hydroxyl group could serve as a handle for polymerization. Polymers incorporating the rigid, chiral 4-phenyltetrahydropyran unit could exhibit unique thermal, mechanical, or optical properties.

A Component of Liquid Crystals: The combination of a rigid cyclic core and an aromatic moiety is a common design feature in liquid crystalline compounds. Functionalization of the phenyl ring or the anomeric position could lead to new mesogenic materials.

A Guest Molecule in Supramolecular Assemblies: The size, shape, and potential for hydrogen bonding make this compound a candidate for encapsulation within larger host molecules, such as cyclodextrins or synthetic capsules like resorcin organic-chemistry.orgarene hexamers. acs.org Such host-guest complexes could be used for controlled release applications or to stabilize the compound for specific catalytic reactions within the capsule's confined environment. acs.org

Design and Synthesis of New this compound Based Catalysts and Reagents

The development of novel chiral catalysts is a perpetual goal in organic synthesis. libretexts.org The inherent chirality and defined stereochemical relationships of the this compound scaffold make it an attractive, yet unexplored, platform for designing new catalysts and reagents.

Future research could focus on:

Chiral Ligands for Metal Catalysis: The phenyl and hydroxyl groups can be further functionalized to introduce phosphine (B1218219), amine, or other coordinating groups. The resulting molecules could serve as chiral ligands for transition metals, potentially inducing high enantioselectivity in a variety of asymmetric transformations. The rigid tetrahydropyran backbone could provide a well-defined chiral environment around the metal center.

Organocatalysts: The hydroxyl group, in conjunction with other functionalities that could be introduced onto the phenyl ring (e.g., an amine or thiourea (B124793) group), could lead to bifunctional organocatalysts. rsc.org These catalysts could activate substrates through a network of hydrogen bonds and leverage the chiral scaffold to control the stereochemical outcome of reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. The synthesis of tetrahydropyran-containing drug intermediates has already been subject to process chemistry optimization, highlighting the industrial relevance of this scaffold. pharmablock.com

The future application of these technologies to this compound research is a logical next step.

Flow Chemistry: Synthetic routes, particularly those involving reactive intermediates like oxocarbenium ions or requiring precise temperature control, could be significantly improved by transitioning to continuous flow reactors. Flow chemistry would enable safer handling of hazardous reagents, rapid optimization of reaction conditions (temperature, pressure, residence time), and easier scale-up.

Automated Synthesis: The modular nature of many synthetic routes to tetrahydropyrans lends itself to automated synthesis platforms. By combining automated protocols with flow reactors, researchers could rapidly generate libraries of this compound derivatives with diverse substituents at the C2 and C4-phenyl positions. This high-throughput approach would be invaluable for screening for biological activity or for discovering new materials with desired properties.

Q & A

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodology :
  • NOESY NMR : Identifies spatial proximity of protons to confirm chair conformations in the tetrahydropyran ring.
  • X-ray Diffraction : Resolves absolute configuration of chiral centers, critical for structure-activity relationship (SAR) studies .
  • HRMS-ESI : High-resolution mass spectrometry validates molecular formulas of complex derivatives (e.g., C₁₇H₂₀O₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.